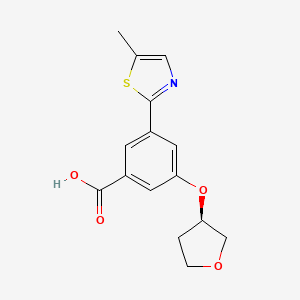
(1R,2R)-cyclopropane-1,2-dicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-cyclopropane-1,2-dicarbohydrazide is a chiral compound with significant interest in various scientific fields. This compound is characterized by its cyclopropane ring, which imparts unique chemical properties and reactivity. The presence of carbohydrazide groups further enhances its versatility in chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the cyclopropanation of alkenes using diazo compounds or carbenes, followed by the reaction with hydrazine derivatives to form the carbohydrazide groups .
Industrial Production Methods
Industrial production of (1R,2R)-cyclopropane-1,2-dicarbohydrazide may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-cyclopropane-1,2-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carbohydrazide groups into amines or other functional groups.
Substitution: The carbohydrazide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane dicarboxylic acids, while reduction can produce cyclopropane diamines .
Aplicaciones Científicas De Investigación
(1R,2R)-cyclopropane-1,2-dicarbohydrazide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1R,2R)-cyclopropane-1,2-dicarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-cyclohexane-1,2-dicarbohydrazide: Similar in structure but with a cyclohexane ring instead of a cyclopropane ring.
(1R,2R)-1,2-diaminocyclohexane: Contains amino groups instead of carbohydrazide groups.
Uniqueness
(1R,2R)-cyclopropane-1,2-dicarbohydrazide is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Propiedades
Número CAS |
41556-37-0 |
|---|---|
Fórmula molecular |
C5H10N4O2 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
(1R,2R)-cyclopropane-1,2-dicarbohydrazide |
InChI |
InChI=1S/C5H10N4O2/c6-8-4(10)2-1-3(2)5(11)9-7/h2-3H,1,6-7H2,(H,8,10)(H,9,11)/t2-,3-/m1/s1 |
Clave InChI |
SCWLBXZTXMYTLF-PWNYCUMCSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1C(=O)NN)C(=O)NN |
SMILES canónico |
C1C(C1C(=O)NN)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


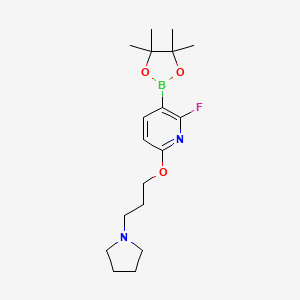
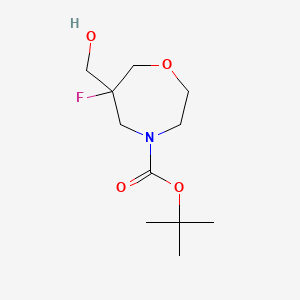



![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)


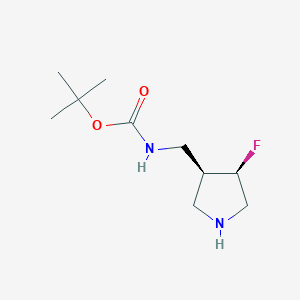
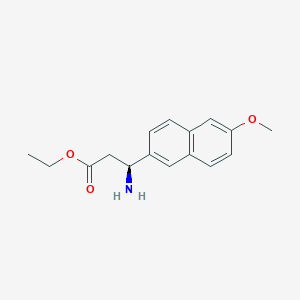
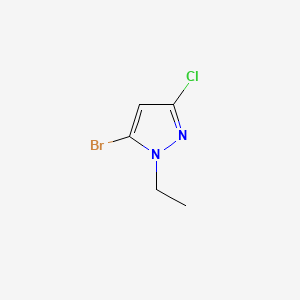
![4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13908964.png)
